1-Bromo-4-cyclopropyl-2-fluorobenzene
Description
1-Bromo-4-cyclopropyl-2-fluorobenzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropyl group, and a fluorine atom
Properties
IUPAC Name |
1-bromo-4-cyclopropyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBIPARCILVLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353854-74-6 | |
| Record name | 1-bromo-4-cyclopropyl-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Bromo-4-cyclopropyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-cyclopropyl-2-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-cyclopropyl-2-fluorobenzene is reacted with a brominating agent under palladium catalysis . These methods provide efficient routes to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-Bromo-4-cyclopropyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo such reactions under appropriate conditions, similar to other halogenated benzenes.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-cyclopropyl-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of biologically active compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 1-Bromo-4-cyclopropyl-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions in electrophilic aromatic substitution reactions . In cross-coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination to form the final product . These mechanisms highlight the compound’s reactivity and versatility in various chemical transformations.
Comparison with Similar Compounds
1-Bromo-4-cyclopropyl-2-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-4-fluorobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Bromo-4-cyclopropyl-1-fluorobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Bromo-2-fluorobenzene: Another isomer with different substitution pattern, influencing its chemical behavior and uses.
The presence of the cyclopropyl group in this compound adds steric hindrance and unique electronic effects, distinguishing it from other halogenated benzenes and making it valuable for specific synthetic applications.
Biological Activity
1-Bromo-4-cyclopropyl-2-fluorobenzene is an organic compound characterized by the molecular formula C9H8BrF. It features a benzene ring substituted with a bromine atom, a cyclopropyl group, and a fluorine atom. This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and material science.
- Molecular Weight: 215.06 g/mol
- CAS Number: 1353854-74-6
- Canonical SMILES: C1CC1C2=CC(=C(C=C2)Br)F
The compound's structure allows it to undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions.
The biological activity of this compound largely stems from its ability to participate in chemical reactions that form reactive intermediates. For instance, during electrophilic aromatic substitution, the formation of benzenonium ions can lead to further reactions with biological targets.
Applications in Medicinal Chemistry
This compound is explored for its potential in synthesizing biologically active compounds. Its unique structure may enhance the pharmacological properties of derivatives developed from it.
Case Studies
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine and fluorine substitutions; cyclopropyl group | Potential anticancer and antimicrobial activity |
| 1-Bromo-4-fluorobenzene | Lacks cyclopropyl group | Less sterically hindered, potentially more reactive |
| 2-Bromo-4-cyclopropyl-1-fluorobenzene | Different substitution pattern | Varies in reactivity and applications |
The presence of the cyclopropyl group in this compound introduces steric hindrance and unique electronic effects that may influence its reactivity compared to other halogenated benzenes.
Synthesis and Research Applications
The synthesis of this compound typically involves electrophilic aromatic substitution reactions, often utilizing bromine in the presence of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide. This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development.
Future Directions for Research
Further research is warranted to explore the biological activity of this compound more thoroughly. Potential areas include:
- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models.
- Structure-Activity Relationship (SAR) Studies : Understanding how variations in structure affect biological activity.
- Development of Analogues : Synthesizing derivatives to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
